Midodrine D6 Hydrochloride

Übersicht

Beschreibung

Midodrin (D6-Hydrochlorid) ist ein synthetisches Sympathomimetikum, das als Vasokonstriktor und Antihypertensivum wirkt. Es wird hauptsächlich zur Behandlung von Erkrankungen wie orthostatischer Hypotonie und Dysautonomie eingesetzt, indem es den Blutdruck erhöht. Midodrin wurde 1996 von der US-amerikanischen Food and Drug Administration zugelassen und ist als Generikum erhältlich .

Wirkmechanismus

Target of Action

Midodrine D6 Hydrochloride, commonly known as Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and elevation of blood pressure .

Mode of Action

Midodrine is a prodrug that undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction with its targets results in the activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent elevation of blood pressure .

Biochemical Pathways

The biochemical pathway primarily involves the metabolism of Midodrine to form desglymidodrine . This process is known as deglycination, which occurs in the liver and many other tissues . The formed desglymidodrine then acts as an agonist at the alpha-1 adrenergic receptors, leading to an increase in vascular tone and blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither Midodrine nor desglymidodrine are bound to plasma proteins to any significant extent . The half-life of its metabolic product is around 2.5 hours .

Result of Action

The administration of Midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of Midodrine can be influenced by various environmental factors. For instance, in patients with cirrhosis and tense ascites, the pharmacokinetic parameters of Midodrine can differ significantly from those in healthy individuals . Therefore, drug monitoring, dose adjustments, and consideration of drug-drug interactions should all be considered during therapy in this vulnerable patient group .

Biochemische Analyse

Biochemical Properties

Midodrine D6 Hydrochloride interacts with peripheral alpha-1 adrenergic receptors . The interaction with these receptors leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Cellular Effects

This compound affects various types of cells by interacting with peripheral alpha-1 adrenergic receptors . This interaction leads to an increase in cardiac output and peripheral resistance , which can influence cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into desglymidodrine , which is an agonist of peripheral alpha-1 adrenergic receptors . This leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Temporal Effects in Laboratory Settings

It is known that it is rapidly converted into its active metabolite and therefore has a short half-life .

Dosage Effects in Animal Models

It is known that Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its conversion into desglymidodrine . This process involves enzymatic hydrolysis .

Transport and Distribution

It is known that it does not cross the blood-brain barrier .

Subcellular Localization

It is known that it does not cross the blood-brain barrier .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Midodrin (D6-Hydrochlorid) kann durch einen mehrstufigen Prozess synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 2-Amino-1-(2,5-Dimethoxyphenyl)ethanol mit einem N-geschützten Glycin in Gegenwart von 1,1'-Carbonyldiimidazol (CDI). Die Aminoschutzgruppe wird dann durch Entschützung entfernt . Dieser Prozess ist effizient und kostengünstig, wobei alle Zwischenprodukte und Reagenzien keine signifikanten Sicherheitsrisiken darstellen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Midodrin (D6-Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion von Midodrin mit Salzsäure .

Analyse Chemischer Reaktionen

Reaktionstypen

Midodrin (D6-Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Midodrin kann zu Desglymidodrin oxidiert werden, seinem aktiven Metaboliten.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Midodrin kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Amin- und Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Cytochrom-P450-Enzyme.

Substitution: Reagenzien wie Diacetylmethan/Oxymethylen in einem Acetatpuffer können verwendet werden.

Hauptprodukte

Desglymidodrin: Der primäre aktive Metabolit, der durch Oxidation gebildet wird.

Fluoreszierendes Dihydrolutidin-Derivat: Wird durch eine Substitutionsreaktion mit Diacetylmethan/Oxymethylen gebildet.

Wissenschaftliche Forschungsanwendungen

Midodrin (D6-Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird hauptsächlich zur Behandlung von orthostatischer Hypotonie und Dysautonomie eingesetzt.

Industrie: Wird bei der Produktion von Pharmazeutika und als Standard in Qualitätskontrollprozessen eingesetzt.

Wirkmechanismus

Midodrin (D6-Hydrochlorid) ist ein Prodrug, das zu seinem aktiven Metaboliten, Desglymidodrin, metabolisiert wird. Desglymidodrin wirkt als Agonist an α-adrenergen Rezeptoren in der arteriellen und venösen Gefäßstruktur, was zu einem erhöhten Gefäßtonus und einem erhöhten Blutdruck führt . Dieser Mechanismus beinhaltet die Aktivierung von α-1-adrenergen Rezeptoren, was zu einer Vasokonstriktion und einem erhöhten systemischen Blutdruck führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fludrocortison: Eine weitere Verbindung, die zur Behandlung von orthostatischer Hypotonie eingesetzt wird, jedoch als Mineralocorticoid wirkt.

Einzigartigkeit

Midodrin (D6-Hydrochlorid) ist in seiner spezifischen Wirkung als α-adrenerger Agonist einzigartig, der den Gefäßtonus und den Blutdruck direkt erhöht. Im Gegensatz zu Fludrocortison, das an Mineralocorticoid-Rezeptoren wirkt, oder Droxidopa, das in Noradrenalin umgewandelt wird, bietet Midodrins direkte Wirkung auf α-adrenerge Rezeptoren einen einzigartigen Wirkmechanismus .

Eigenschaften

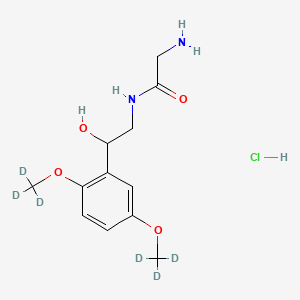

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)